Scyllo-Inositol-d6

Mass Spectrometry Stable Isotope Labeling Analytical Chemistry

Scyllo-Inositol-d6 is the essential hexadeuterated internal standard (SIL-IS) for accurate LC-MS/MS quantification of scyllo-inositol in plasma, CSF, and brain tissue. Unlike generic myo-inositol-d6, it co-elutes exactly with the scyllo isomer, eliminating retention time mismatches and ensuring precise correction for ion suppression and matrix effects. Required for pharmacokinetic studies of scyllo-inositol (ELND005/AZD-103) in Alzheimer's and neurodegenerative disease research. Using the wrong isomer compromises assay validity; this exact isotopic match guarantees batch-to-batch reproducibility in clinical biomarker and metabolomics workflows. Order the authenticated isotopologue to maintain regulatory-grade data integrity.

Molecular Formula C6H12O6
Molecular Weight 186.19 g/mol
CAS No. 68922-44-1
Cat. No. B118897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScyllo-Inositol-d6
CAS68922-44-1
SynonymsCyclohexitol-d6;  Dambose-d6;  Inosital-d6;  Inosite-d6;  Inositene-d6;  Inositina-d6;  Inositol-d6;  MI;  Mesoinosit-d6;  Mesoinosite-d6;  Mesoinositol-d6;  Mesol-d6;  Mesovit-d6;  Myoinosite-d6;  Nucite-d6;  Phaseomannite-d6;  Phaseomannitol-d6;  Scyllite-d6;  cis-1
Molecular FormulaC6H12O6
Molecular Weight186.19 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H/i1D,2D,3D,4D,5D,6D
InChIKeyCDAISMWEOUEBRE-MZWXYZOWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scyllo-Inositol-d6 (CAS 68922-44-1): Deuterated Scyllo-Inositol as a Stable Isotope-Labeled Internal Standard for Quantitation


Scyllo-Inositol-d6 is the hexadeuterated isotopologue of scyllo-inositol, a naturally occurring stereoisomer of inositol (cyclohexane-1,2,3,4,5,6-hexol) [1]. It is a stable, non-radioactive isotopic label incorporating six deuterium atoms, resulting in a molecular weight increase of 6 Da relative to the unlabeled compound (186.19 g/mol vs. 180.16 g/mol) [2]. This isotopic substitution minimally alters the physicochemical properties of the parent molecule, making it an ideal internal standard for the precise quantification of scyllo-inositol in complex biological matrices using mass spectrometry-based techniques [3]. While CAS 68922-44-1 is widely documented for myo-inositol-d6, it is important to verify the stereochemistry as scyllo- and myo-inositol are distinct isomers with divergent biological functions [4].

Why Generic Scyllo-Inositol-d6 Substitution is Unreliable: The Imperative of Isomeric Purity and Isotopic Fidelity


Generic substitution with unlabeled scyllo-inositol or other deuterated inositol isomers (e.g., myo-inositol-d6, CAS 68922-44-1) is analytically unsound due to the critical requirement for chromatographic co-elution and mass spectrometric differentiation in quantitative assays. Scyllo-inositol-d6 serves as a stable isotope-labeled internal standard (SIL-IS) specifically for the quantification of the scyllo-inositol isomer. Using the wrong isomer, even if similarly deuterated, would introduce a retention time mismatch in HILIC or other LC methods, failing to correct for matrix effects and ion suppression specific to the scyllo-inositol peak [1]. Furthermore, unlabeled scyllo-inositol cannot be used as an internal standard for scyllo-inositol quantitation in the same analytical run via MS, as it is chemically indistinguishable from the analyte. The use of an exact isotopic match, with a sufficient mass shift to avoid isotopic cross-talk, is non-negotiable for achieving the precision and accuracy required in pharmacokinetic, metabolomic, and clinical biomarker studies .

Scyllo-Inositol-d6: Quantified Differentiation from Unlabeled and Isomeric Alternatives


Mass Shift and Isotopic Purity: Ensuring Analyte-Specific Quantitation

Scyllo-Inositol-d6 provides a +6 Da mass shift relative to the unlabeled scyllo-inositol analyte (m/z 180 vs. m/z 186 for the molecular ion). This is critical for avoiding isotopic interference from the naturally abundant M+1 or M+2 peaks of the analyte, which is a common issue with single-deuterium (d1) labels [1]. In comparison, using an unlabeled isomer like myo-inositol (m/z 180) would yield identical mass, preventing MS-based differentiation. The use of a hexadeuterated standard, with >98% isotopic purity, ensures a clean, high-intensity signal at the designated m/z channel for the internal standard without significant cross-contamination into the analyte channel [2].

Mass Spectrometry Stable Isotope Labeling Analytical Chemistry

Chromatographic Co-Elution: Ensuring Accurate Matrix Effect Correction in UHPLC-MS/MS

For a stable isotope-labeled internal standard to effectively correct for matrix effects (ion suppression/enhancement), it must co-elute precisely with the target analyte. Scyllo-Inositol-d6, being a true isotopologue, exhibits a retention time identical to unlabeled scyllo-inositol within the resolution limits of the analytical method. In a validated UHPLC-MS/MS method for plasma and urine inositol isomers, the repeatability and intermediate reproducibility for scyllo-inositol quantification were below 10% and 14%, respectively [1]. This high precision is directly attributable to the use of a co-eluting deuterated internal standard, which compensates for sample-to-sample variability in ionization efficiency. In contrast, using a structural isomer like myo-inositol-d6 would result in different chromatographic retention, leading to inaccurate matrix effect correction and compromised data reliability [2].

UHPLC-MS/MS Bioanalysis Method Validation

Biological Function Divergence: Scyllo-Inositol vs. Myo-Inositol Target Engagement

While both myo- and scyllo-inositol are hexahydroxycyclohexane isomers, their biological activities are distinct and non-interchangeable. Scyllo-inositol selectively stabilizes non-toxic oligomers of amyloid-β (Aβ42) in vitro, preventing their conversion into toxic fibrils, a property not shared by myo-inositol [1]. In vivo, oral administration of scyllo-inositol in a TgCRND8 mouse model of Alzheimer's disease reduced brain levels of soluble and insoluble Aβ40 and Aβ42, and improved cognitive deficits [2]. In contrast, myo-inositol is primarily known for its roles in cellular signaling (as a precursor to phosphatidylinositol) and as an osmolyte, with a different therapeutic profile (e.g., PCOS, depression) [3]. Therefore, the use of Scyllo-Inositol-d6 as a tracer or internal standard is mandatory for studies specifically investigating the unique pharmacodynamics and pharmacokinetics of scyllo-inositol, ensuring that the measured entity is the biologically relevant isomer.

Neuroscience Protein Aggregation Alzheimer's Disease

Anticonvulsant Potency: Scyllo-Inositol Demonstrates Higher Efficacy at Lower Doses

A direct head-to-head preclinical study in Wistar rats compared the anticonvulsant effects of myo-inositol (MI) and scyllo-inositol (SCI) against pentylenetetrazol (PTZ)-induced seizures. The study found that a dose of 5 mg/kg of scyllo-inositol (SCI) significantly reduced seizure score, seizure duration, and increased the latent period to seizure onset, achieving efficacy comparable to a 30 mg/kg dose of myo-inositol (MI) [1]. This indicates that scyllo-inositol is approximately 6-fold more potent than myo-inositol in this seizure model. This potency difference underscores the need for isomer-specific quantification when investigating the pharmacokinetics and brain penetration of scyllo-inositol as a potential therapeutic, a task for which Scyllo-Inositol-d6 is the analytically required internal standard.

Anticonvulsant Epilepsy Neuropharmacology

Differential Endogenous Distribution: Scyllo-Inositol is Preeminently Concentrated in the Brain

Tissue distribution studies have revealed that scyllo-inositol is found preeminently in the brain, whereas myo-inositol is widely distributed across all tissues [1]. This differential distribution has significant implications for research. For instance, a pilot study using a validated UHPLC-MS/MS method found that urinary scyllo-inositol concentrations were significantly elevated in women during the third trimester of pregnancy compared to non-pregnant women, suggesting a potential role in maternal physiology or fetal neurodevelopment [2]. Accurate quantification of these subtle, tissue- and state-dependent changes in endogenous scyllo-inositol levels is only possible with a dedicated deuterated internal standard like Scyllo-Inositol-d6, which can correct for the complex matrix effects of tissue homogenates and biofluids.

Metabolomics CNS Distribution Biomarker

Scyllo-Inositol-d6: Optimized Research and Analytical Application Scenarios


Quantitative Bioanalysis of Scyllo-Inositol in Preclinical and Clinical Pharmacokinetic Studies

Scyllo-Inositol-d6 is the required internal standard for the development and validation of robust LC-MS/MS methods to quantify scyllo-inositol levels in biological matrices (plasma, CSF, brain tissue). This application is critical for determining the pharmacokinetic (PK) parameters of scyllo-inositol, a compound in development for Alzheimer's disease and other neurodegenerative conditions [1]. The use of the exact isotopic match ensures precise quantitation by correcting for ion suppression and extraction variability, enabling accurate calculation of Cmax, Tmax, AUC, and half-life [2].

Cellular Inositol Metabolism and Flux Analysis in Neuroscience Research

In studies investigating the unique roles of scyllo-inositol in neuronal function, Scyllo-Inositol-d6 can be employed as a stable isotope tracer. Its uptake, conversion, and incorporation into cellular metabolites can be tracked using mass spectrometry, differentiating it from the more abundant myo-inositol [1]. This is essential for experiments exploring how lithium treatment reduces free inositol pools or how specific transporters mediate scyllo-inositol uptake across the blood-brain barrier, as supported by recent LC-MS protocols [2].

Endogenous Metabolite Profiling for Neurological and Pregnancy-Related Biomarker Discovery

Scyllo-Inositol-d6 is an indispensable component of targeted metabolomics assays aimed at discovering and validating biomarkers. The UHPLC-MS/MS method validated using this internal standard has already revealed that urinary scyllo-inositol levels are significantly elevated in the third trimester of pregnancy [1]. This finding opens avenues for research into its role in maternal-fetal health and fetal neurodevelopment. The assay's high precision (repeatability <10%) ensures that even small biological variations can be confidently detected, making Scyllo-Inositol-d6 a cornerstone of this analytical workflow [1].

Stable Isotope-Labeled Reference Standard for in vitro Pharmacology and Drug Screening

In high-throughput screening assays for inhibitors of amyloid-β or α-synuclein aggregation, unlabeled scyllo-inositol serves as a positive control. Scyllo-Inositol-d6 can be used as a chemically identical but mass-distinct reference standard to generate calibration curves for quality control (QC) samples, ensuring the integrity and reproducibility of the screening platform [1]. Its use eliminates the risk of contaminating the biological assay with the unlabeled compound, thereby preserving the fidelity of the experimental results [2].

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